methanone CAS No. 1251604-69-9](/img/structure/B2861406.png)

[6-chloro-4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

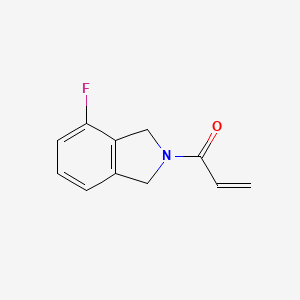

The compound is a complex organic molecule with several functional groups. It contains a benzothiazinone ring which is a heterocyclic compound containing a benzene ring fused to a thiazinone ring. The benzothiazinone ring is substituted with a chloro group and a dimethoxyphenyl group. Additionally, it has a piperidinyl group attached through a methanone linkage .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazinone ring is a six-membered ring with sulfur and nitrogen atoms, which would contribute to the compound’s reactivity. The dimethoxyphenyl and piperidinyl groups would likely add steric bulk and could potentially participate in various interactions .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the benzothiazinone ring and the various substituents. The electron-withdrawing chloro group could potentially make the benzothiazinone ring more electrophilic, while the electron-donating dimethoxyphenyl group could have the opposite effect .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar groups (like the carbonyl group in the benzothiazinone ring and the ether groups in the dimethoxyphenyl group) could potentially make the compound somewhat polar .Applications De Recherche Scientifique

Synthesis and Biological Activities

This compound is likely synthesized through complex chemical reactions involving benzothiazinone derivatives and other reactants. Research has demonstrated that similar compounds exhibit pronounced antimicrobial and analgesic activities, which suggests potential applications in developing new therapeutic agents. For instance, compounds synthesized from reactions involving benzothiazinone derivatives have shown significant antimicrobial and analgesic effects, highlighting their potential in medicinal chemistry (Jayanna et al., 2013).

DNA Binding and Antioxidant Properties

Some derivatives related to this compound have been studied for their ability to bind to DNA, which is crucial for understanding their mechanism of action and potential applications in cancer therapy. For example, novel Schiff base ligands and their complexes have been synthesized and shown to effectively bind to CT DNA, providing insights into their potential use in targeting genetic materials in cancer cells (Guhathakurta et al., 2017).

Additionally, some compounds with similar structures exhibit antioxidant properties, which are important for combating oxidative stress and may have applications in preventing or treating diseases related to oxidative damage. Research has shown that derivatives of dimethoxyphenol, for instance, have effective antioxidant power, suggesting that the compound may also possess similar properties (Balaydın et al., 2010).

Molecular Docking Studies

Molecular docking studies are essential for predicting the interaction between a compound and its potential biological targets. Such studies can provide valuable insights into the compound's mechanism of action and guide the design of more effective drugs. Although specific molecular docking studies related to this compound were not found, similar research activities on related compounds can offer a framework for understanding how this compound might interact with biological molecules (Guhathakurta et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

[6-chloro-4-(3,4-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN2O5S/c1-15-8-10-25(11-9-15)23(27)22-14-26(17-5-6-19(30-2)20(13-17)31-3)18-12-16(24)4-7-21(18)32(22,28)29/h4-7,12-15H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZPNFMFLPZBIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[6-chloro-4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)oxirane-2-carboxamide](/img/structure/B2861325.png)

![10-methoxy-3,4-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-5(2H)-one](/img/structure/B2861326.png)

![(Z)-N-(3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2861327.png)

![3-(3,4-Dimethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2861334.png)

![4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine](/img/structure/B2861335.png)

![N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2861336.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2861338.png)

![2-(((tert-Butyldimethylsilyl)oxy)methyl)-7-iodofuro[3,2-c]pyridine](/img/structure/B2861339.png)

![2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2861341.png)

![N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2861342.png)

![3-(2,4-Difluorophenyl)iminobenzo[f]chromene-2-carboxamide](/img/structure/B2861345.png)